4-(Methylthio)benzo[g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)benzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[g]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 4-methylthiobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various methods, including
Methylthio Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)benzo[g]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, methylthiolating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various functionalized quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)benzo[g]quinazoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Methylthio)benzo[g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinazolinones: These compounds share the quinazoline core but lack the methylthio group.
2-Quinazolinones: Structural isomers of 4-quinazolinones with different substitution patterns.
Benzoquinazolines: Compounds with similar benzo-fused quinazoline structures.
Uniqueness
This functional group can influence the compound’s biological activity and interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
62574-40-7 |
---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
4-methylsulfanylbenzo[g]quinazoline |
InChI |
InChI=1S/C13H10N2S/c1-16-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8-15-13/h2-8H,1H3 |
InChI-Schlüssel |
WKFYUAGGOYOEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=CC3=CC=CC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.